Cas no 870820-71-6 (4-Nitrobenzyl O-acetyl-L-serinate hydrochloride)

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride
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- Inchi: 1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1
- InChI Key: RLZHJUOZKFPKHA-MERQFXBCSA-N
- SMILES: [N+](=O)([O-])C1=CC=C(C=C1)COC(=O)[C@@H](N)COC(C)=O.Cl
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00921674-1g |
(4-Nitrophenyl)methyl (2S)-3-(acetyloxy)-2-aminopropanoate hydrochloride |
870820-71-6 | 97% | 1g |
¥4193.0 | 2024-04-17 | |
Key Organics Ltd | NS-00018-1MG |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride |
870820-71-6 | >97% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | NS-00018-20MG |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride |
870820-71-6 | >97% | 20mg |
£76.00 | 2023-04-20 | |
TRC | N171430-0.5mg |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride |
870820-71-6 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
Key Organics Ltd | NS-00018-10MG |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride |
870820-71-6 | >97% | 10mg |
£63.00 | 2023-09-08 | |
A2B Chem LLC | AI80445-5mg |
(4-nitrophenyl)methyl (2S)-3-(acetyloxy)-2-aminopropanoate hydrochloride |
870820-71-6 | >97% | 5mg |
$215.00 | 2023-12-29 | |
TRC | N171430-1mg |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride |
870820-71-6 | 1mg |
$ 80.00 | 2022-06-03 | ||
TRC | N171430-2.5mg |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride |
870820-71-6 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
Key Organics Ltd | NS-00018-0.5G |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride |
870820-71-6 | >97% | 0.5g |
£385.00 | 2023-09-08 | |
A2B Chem LLC | AI80445-500mg |
(4-nitrophenyl)methyl (2S)-3-(acetyloxy)-2-aminopropanoate hydrochloride |
870820-71-6 | >97% | 500mg |
$729.00 | 2023-12-29 |
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride Related Literature
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1. Back matter
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride
Introduction to 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride (CAS No. 870820-71-6)
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 870820-71-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, featuring a nitrobenzyl moiety and an acetylated serine derivative, exhibits unique biochemical properties that make it a valuable tool in synthetic chemistry and drug development. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in various laboratory applications.
The structural composition of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride includes a nitro group attached to a benzyl ring, which is further linked to an acetylated L-serine residue. The presence of the nitro group imparts certain electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. Additionally, the acetylation of serine introduces a polar functional group that can enhance binding affinity in protein interactions. The hydrochloride salt form ensures better handling and storage characteristics, which are crucial for maintaining its integrity during experimental procedures.
In recent years, 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride has been explored in several cutting-edge research areas. One of the most notable applications is in the development of protease inhibitors, where its structural features allow for selective binding to specific enzymatic targets. Proteases play a critical role in various physiological processes, and their inhibition is often a key strategy in treating inflammatory diseases and cancer. The nitrobenzyl group serves as a handle for further chemical modifications, enabling researchers to fine-tune the compound's properties for enhanced efficacy.
Moreover, this compound has shown promise in the field of molecular probes and labeling reagents. Its ability to undergo selective reactions with nucleophiles makes it an excellent candidate for bioconjugation techniques. These techniques are widely used in diagnostic imaging and biomarker detection, where precise labeling of biological molecules is essential. The stability provided by the hydrochloride salt form ensures consistent performance across different experimental conditions, making it a reliable choice for researchers.
Recent studies have also highlighted the potential of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride in the synthesis of novel therapeutic agents. By leveraging its unique structural features, researchers have been able to develop derivatives with improved pharmacokinetic profiles. For instance, modifications aimed at enhancing metabolic stability or reducing off-target effects have been successfully implemented using this compound as a starting material. Such advancements underscore its importance as a building block in medicinal chemistry.
The compound's versatility extends to its role in chemical biology research. It serves as a valuable tool for studying enzyme mechanisms and protein-protein interactions. The nitro group can be used for spectroscopic detection, while the acetylated serine residue provides a site for covalent labeling. These features make it particularly useful in high-throughput screening assays aimed at identifying new drug candidates. The hydrochloride salt form further simplifies its use in these assays by ensuring consistent solubility and reactivity.
In conclusion, 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride (CAS No. 870820-71-6) is a multifaceted compound with significant applications in pharmaceutical research and biotechnology. Its unique structural features enable its use as a protease inhibitor precursor, molecular probe, and synthetic intermediate. The stability and solubility provided by its hydrochloride salt form enhance its utility across various experimental platforms. As research continues to uncover new applications for this compound, its importance in advancing scientific understanding and therapeutic development is likely to grow.
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